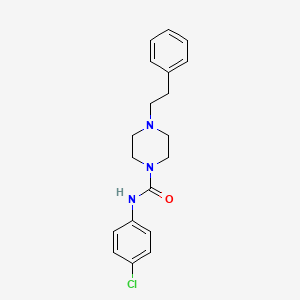

![molecular formula C23H24N2O3 B5500582 (3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves various chemical reagents and conditions. For example, asymmetric syntheses of substituted pyrrolidines were achieved using benzotriazole, dimethoxytetrahydrofuran, and phenylglycinol, leading to chiral pyrrolidine synthons which reacted with organosilicon, organophosphorus, organozinc, and Grignard reagents to afford chiral substituted pyrrolidines (Katritzky et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds has been established through X-ray crystallography. For instance, the crystal structure of a pyrrolopiperidine compound established the absolute configuration of the pyrrolopiperidine fragment based on the known configuration of Mosher acid chloride, providing insights into the conformational characteristics of these molecules (Huichun Zhu et al., 2009).

Chemical Reactions and Properties

The related compounds exhibit a variety of chemical reactions, such as ring-opening and ring-closure reactions, which lead to novel compounds with distinct structures and properties. For instance, reactions of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with amino-pyrazoles afforded novel compounds, demonstrating complex chemical behavior (S. A. Halim et al., 2022).

Scientific Research Applications

Crystal Engineering and Supramolecular Assemblies

A study by Arora and Pedireddi (2003) explored crystal engineering of supramolecular assemblies using 1,2,4,5-benzenetetracarboxylic acid and various aza donor molecules, showcasing the versatility of these structures in forming host-guest systems and infinite molecular tapes, which may have implications for the structural study of complex molecules like (3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine (Arora & Pedireddi, 2003).

Photophysical Properties and ICT Effects

Altinolcek et al. (2021) investigated the photophysical properties and intramolecular charge transfer (ICT) effects of D-π-A molecules, which can be relevant to understanding the electronic and optical properties of complex molecules like this compound (Altinolcek et al., 2021).

Conducting Polymers from Pyrrole Derivatives

Sotzing et al. (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, including conducting polymers from low oxidation potential monomers based on pyrrole. This research could provide insights into the synthesis and applications of conducting polymers involving complex pyrrole derivatives like this compound (Sotzing et al., 1996).

properties

IUPAC Name |

1,3-benzodioxol-5-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c26-23(17-6-7-19-20(12-17)28-14-27-19)25-13-18(15-4-2-1-3-5-15)22-21(25)16-8-10-24(22)11-9-16/h1-7,12,16,18,21-22H,8-11,13-14H2/t18-,21+,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRRLLJZEIFGPG-VLCRHTCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3C2C(CN3C(=O)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3C(=O)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5500506.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5500510.png)

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)

![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5500538.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500540.png)

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)

![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)

![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5500590.png)